2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Overview
Description
2-[(5-formyl-2-methoxyphenyl)methylthio]-3-pyridinecarboxylic acid is an aromatic carboxylic acid and a member of pyridines.
Scientific Research Applications
Herbicidal Activity
A study focused on the herbicidal activity of nicotinic acid derivatives found that some compounds exhibited significant herbicidal effects against specific plants like Agrostis stolonifera and Lemna paucicostata. This suggests potential applications of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in the development of novel herbicides, especially for controlling monocotyledonous weeds (Chen Yu et al., 2021).
Synthesis Process
Another research focuses on the synthesis process of 2-thiobenzyl nicotinic acid, a similar compound, suggesting the importance of understanding the synthesis methods for this compound. This could have implications for industrial-scale production and purity of the compound (Pan Wei, 2012).
Antimicrobial Properties
Research into the antimicrobial activities of various nicotinic acid derivatives indicates that these compounds, including potentially this compound, may have applications in fighting bacterial and fungal infections (Naveenkumar P. Badige et al., 2009).
Industrial Production
The industrial production of nicotinic acid, a related compound, has been extensively studied. Insights from these studies could inform the large-scale manufacturing and potential industrial applications of this compound (Dawid Lisicki et al., 2022).
Unexpected Chemical Reactions
A study on the hydrazination of a similar compound revealed unexpected chemical reactions, such as C–S bond cleavage. This underscores the importance of understanding the chemical behavior of this compound in various reactions (N. Nordin et al., 2016).
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-20-13-5-4-10(8-17)7-11(13)9-21-14-12(15(18)19)3-2-6-16-14/h2-8H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCQFSXFVYHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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